molecular formula C21H23FN6O2 B2678716 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one CAS No. 1058444-23-7

1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one

Cat. No.: B2678716
CAS No.: 1058444-23-7
M. Wt: 410.453
InChI Key: XWANAUYPVONOTO-UHFFFAOYSA-N
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Description

  • The final step involves the reaction of the piperazine-triazolopyridazine intermediate with 4-fluorophenol and a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

  • Use of continuous flow reactors to improve reaction efficiency and yield.
  • Implementation of automated purification systems to ensure consistent product quality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one typically involves multiple steps:

  • Formation of the Triazolopyridazine Core:

    • Starting with a suitable pyridazine derivative, the triazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate nitrile.
    • Reaction conditions often include heating in a solvent such as ethanol or acetic acid.
  • Attachment of the Piperazine Ring:

    • The triazolopyridazine intermediate is then reacted with piperazine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as DMF (dimethylformamide).

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperazine ring or the triazolopyridazine core using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

  • Oxidation products may include N-oxides or hydroxylated derivatives.
  • Reduction products could be alcohols or amines.
  • Substitution reactions can yield various substituted phenoxy derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology and Medicine:

  • Potential applications in drug discovery, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
  • Investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry:

  • May be used in the development of new materials with specific electronic or photonic properties.
  • Potential applications in the agrochemical industry as a precursor to active ingredients.

Mechanism of Action

The mechanism of action of 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance binding affinity and specificity, while the fluorophenoxy group can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chlorophenoxy)propan-1-one: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-methylphenoxy)propan-1-one: Contains a methyl group instead of fluorine, potentially altering its pharmacokinetic profile.

Uniqueness:

  • The presence of the fluorophenoxy group in 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one can enhance its metabolic stability and binding affinity compared to similar compounds with different substituents.

This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-(4-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c1-14(30-17-6-4-16(22)5-7-17)21(29)27-12-10-26(11-13-27)19-9-8-18-23-24-20(15-2-3-15)28(18)25-19/h4-9,14-15H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWANAUYPVONOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4CC4)C=C2)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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